1-(Diaminomethylidene)-2-[3-(4-methoxyphenyl)propyl]guanidine
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Overview
Description
1-(Diaminomethylidene)-2-[3-(4-methoxyphenyl)propyl]guanidine is a complex organic compound that belongs to the guanidine family Guanidines are known for their strong basic properties and are widely used in various chemical and biological applications
Preparation Methods
The synthesis of 1-(Diaminomethylidene)-2-[3-(4-methoxyphenyl)propyl]guanidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxyphenylpropylamine with cyanamide under controlled conditions to form the desired guanidine derivative. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(Diaminomethylidene)-2-[3-(4-methoxyphenyl)propyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions.
Scientific Research Applications
1-(Diaminomethylidene)-2-[3-(4-methoxyphenyl)propyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Diaminomethylidene)-2-[3-(4-methoxyphenyl)propyl]guanidine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(Diaminomethylidene)-2-[3-(4-methoxyphenyl)propyl]guanidine can be compared with other guanidine derivatives, such as:
1,1-Dimethylbiguanide: Known for its use in diabetes treatment.
N,N-Dimethylguanidine: Used in various chemical syntheses.
Amino(dimethylamino)methylidene]guanidine: Studied for its potential biological activities. The uniqueness of this compound lies in its methoxyphenyl group, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Properties
IUPAC Name |
1-(diaminomethylidene)-2-[3-(4-methoxyphenyl)propyl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-18-10-6-4-9(5-7-10)3-2-8-16-12(15)17-11(13)14/h4-7H,2-3,8H2,1H3,(H6,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCYFUGTMMBOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN=C(N)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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